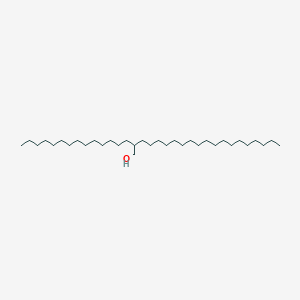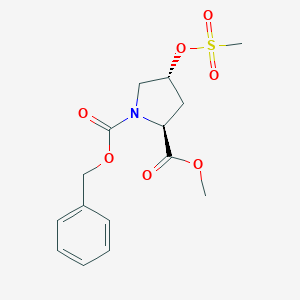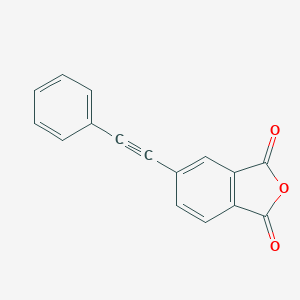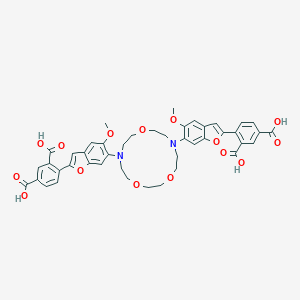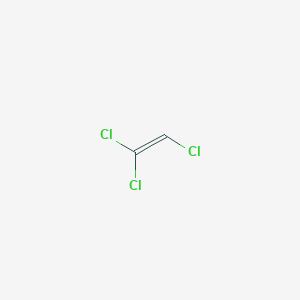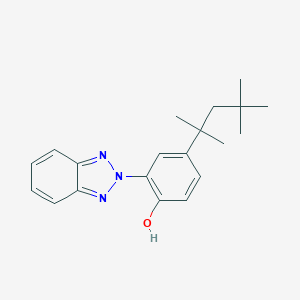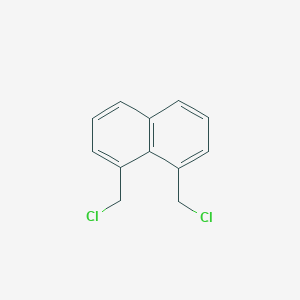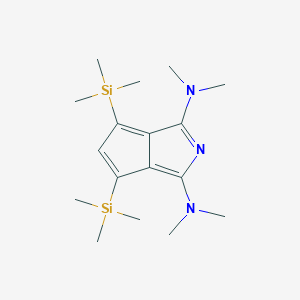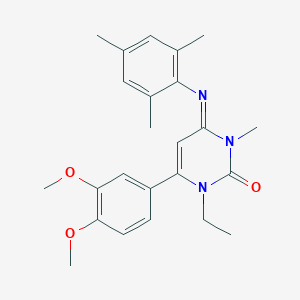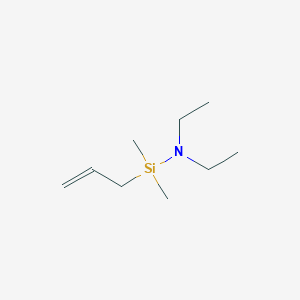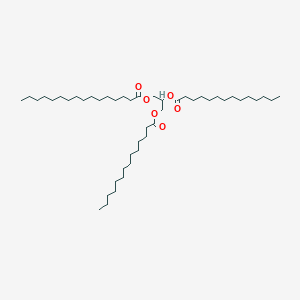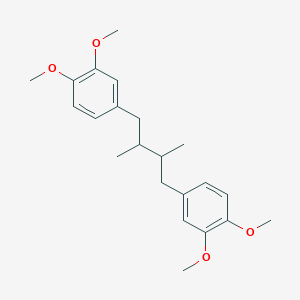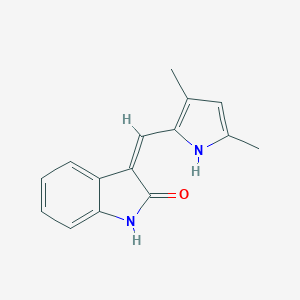
Semaxanib
Vue d'ensemble
Description
Le sémaxanib, également connu sous le nom de SU5416, est un inhibiteur synthétique de la tyrosine kinase du récepteur du facteur de croissance endothélial vasculaire. Il a été conçu par SUGEN comme un agent thérapeutique potentiel contre le cancer. Ce composé est connu pour son inhibition puissante et sélective de la tyrosine kinase du récepteur du facteur de croissance endothélial vasculaire Flk-1/KDR, qui joue un rôle crucial dans l'angiogenèse, le processus de formation de nouveaux vaisseaux sanguins .
Applications De Recherche Scientifique
Chemistry: It is used as a model compound to study the inhibition of tyrosine kinases.
Biology: Semaxanib is used to investigate the role of vascular endothelial growth factor in angiogenesis.
Medicine: It has been explored as a therapeutic agent for treating cancers by inhibiting angiogenesis.
Industry: This compound is used in the development of new antiangiogenic drugs
Mécanisme D'action
Target of Action
Semaxanib is a potent and selective synthetic inhibitor of the Flk-1/KDR vascular endothelial growth factor (VEGF) receptor tyrosine kinase . VEGF receptors play a fundamental role in the growth and differentiation of vascular and lymphatic endothelial cells .
Mode of Action
This compound targets the VEGF pathway, demonstrating antiangiogenic potential in both in vivo and in vitro studies . By inhibiting the VEGF receptor tyrosine kinase, this compound disrupts the signaling process that promotes angiogenesis, a critical process in tumor growth and metastasis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the VEGF signaling pathway . By inhibiting the VEGF receptor, this compound disrupts the normal functioning of this pathway, leading to reduced angiogenesis. This can result in decreased nutrient supply to tumors, potentially inhibiting their growth and spread .
Pharmacokinetics
Studies suggest that the levels of this compound detected in patient serum exceeded those predicted to be necessary to achieve an anti-angiogenesis effect based on preclinical animal studies .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of angiogenesis. By blocking the VEGF receptor, this compound can reduce the growth of new blood vessels, a process critical to tumor growth and metastasis . This can potentially lead to the inhibition of tumor growth and spread .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s lipophilicity and solubility in water can impact its absorption and bioavailability . This compound has been described as a lipophilic inhibitor with low solubility in water, which is sufficient for fast absorption .
Safety and Hazards
Méthodes De Préparation
La synthèse du sémaxanib implique une réaction de Vilsmeier-Haack sur le 2,4-diméthylpyrrole pour produire un aldéhyde intermédiaire. Cet intermédiaire subit ensuite une condensation de Knoevenagel avec l'oxindole en présence d'une base pour donner le sémaxanib . Les conditions réactionnelles impliquent généralement l'utilisation d'une base forte telle que l'hydrure de sodium ou le tert-butylate de potassium dans un solvant aprotique comme le diméthylformamide ou le tétrahydrofurane .
Analyse Des Réactions Chimiques
Le sémaxanib subit diverses réactions chimiques, notamment :
Oxydation : Le sémaxanib peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction : Il peut être réduit pour former différents dérivés réduits.
Substitution : Le sémaxanib peut subir des réactions de substitution où l'un de ses groupes fonctionnels est remplacé par un autre groupe. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
Chimie : Il est utilisé comme composé modèle pour étudier l'inhibition des tyrosine kinases.
Biologie : Le sémaxanib est utilisé pour étudier le rôle du facteur de croissance endothélial vasculaire dans l'angiogenèse.
Médecine : Il a été exploré comme agent thérapeutique pour traiter les cancers en inhibant l'angiogenèse.
Industrie : Le sémaxanib est utilisé dans le développement de nouveaux médicaments antiangiogéniques
Mécanisme d'action
Le sémaxanib exerce ses effets en inhibant sélectivement la tyrosine kinase du récepteur du facteur de croissance endothélial vasculaire. Cette inhibition bloque les voies de signalisation impliquées dans l'angiogenèse, empêchant ainsi la formation de nouveaux vaisseaux sanguins qui apportent des nutriments aux tumeurs. Les cibles moléculaires du sémaxanib incluent le récepteur Flk-1/KDR, et son mécanisme implique la liaison au site de liaison de l'ATP du récepteur, inhibant ainsi son activité de kinase .
Comparaison Avec Des Composés Similaires
Le sémaxanib est comparé à d'autres inhibiteurs de la tyrosine kinase tels que le sunitinib, le sorafénib et le vatalanib. Bien que tous ces composés inhibent le récepteur du facteur de croissance endothélial vasculaire, le sémaxanib est unique dans son inhibition spécifique du récepteur Flk-1/KDR. De plus, le sémaxanib a la lipophilie la plus faible parmi ces inhibiteurs, ce qui le rend distinct en termes de propriétés physicochimiques .
Composés similaires
- Sunitinib
- Sorafénib
- Vatalanib
- Vandetanib
- AEE 788
- CP-547632
Propriétés
IUPAC Name |
(3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-9-7-10(2)16-14(9)8-12-11-5-3-4-6-13(11)17-15(12)18/h3-8,16H,1-2H3,(H,17,18)/b12-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWDLXZGHZSWQZ-WQLSENKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C=C2C3=CC=CC=C3NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1)/C=C\2/C3=CC=CC=C3NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025708 | |
| Record name | Semaxanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194413-58-6, 204005-46-9 | |
| Record name | Semaxanib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194413-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Semaxanib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194413586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Semaxinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204005469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Semaxanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06436 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Semaxanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SU 5416 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SEMAXANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71IA9S35AJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


